1H-Pyrido(2,3-b)indol-2-amine, 3-butyl-
Description
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- is a heterocyclic aromatic amine (HAA) belonging to the β-carboline family. Its core structure consists of a pyridine ring fused to an indole system (pyridoindole). The compound is substituted with a butyl group at the 3-position and an amine group at the 2-position (Figure 1). This structural configuration influences its physicochemical properties, such as lipophilicity and molecular weight, compared to simpler analogs.
Key Properties (derived from structural analogs in ):
- Molecular Formula: C₁₅H₁₇N₃ (inferred from substituent addition to AaC's formula, C₁₁H₉N₃).
- Molecular Weight: ~227.32 g/mol.
- SMILES: Nc1ccc2c3ccccc3[nH]c2n1CCCC (hypothetical, based on AaC’s structure).
Properties
CAS No. |
79801-91-5 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
3-butyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C15H17N3/c1-2-3-6-10-9-12-11-7-4-5-8-13(11)17-15(12)18-14(10)16/h4-5,7-9H,2-3,6H2,1H3,(H3,16,17,18) |
InChI Key |
SHCQFMNADULDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- typically involves the construction of the indole ring followed by the introduction of the butyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated indole derivatives.
Scientific Research Applications
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- with key analogs:
Key Research Findings
Physicochemical Properties
- Stability : Alkyl-substituted HAAs are generally stable under neutral conditions but degrade in acidic environments .
Analytical Detection
Methods like HPLC-UV/fluorescence () are used to detect HAAs in food matrices. The target compound’s longer alkyl chain may require modified chromatographic conditions (e.g., C18 columns with acetonitrile gradients) for optimal separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
